Triethylphenylammonium iodide synthesis protocol
Triethylphenylammonium iodide synthesis protocol
An In-depth Technical Guide on the Synthesis of Triethylphenylammonium (B1217615) Iodide
This guide provides a comprehensive overview of the synthesis of triethylphenylammonium iodide, a quaternary ammonium (B1175870) salt. The document details the synthetic pathway, a detailed experimental protocol, and the physicochemical properties of the target compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
Triethylphenylammonium iodide is a quaternary ammonium compound with the chemical formula C₁₂H₂₀IN. Its structure consists of a positively charged nitrogen atom bonded to three ethyl groups and one phenyl group, with iodide as the counter-ion. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts, electrolytes, and biologically active molecules. The synthesis of triethylphenylammonium iodide is typically achieved through the quaternization of N,N-diethylaniline with ethyl iodide.
Synthetic Pathway
The synthesis of triethylphenylammonium iodide is a straightforward Sₙ2 reaction involving the nucleophilic substitution of iodide from ethyl iodide by the tertiary amine, N,N-diethylaniline. The lone pair of electrons on the nitrogen atom of N,N-diethylaniline attacks the electrophilic ethyl group of ethyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. The resulting product is a quaternary ammonium salt.
Caption: Reaction scheme for the synthesis of triethylphenylammonium iodide.
Experimental Protocol
This protocol is adapted from general procedures for the quaternization of tertiary amines.
Materials:
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N,N-Diethylaniline (C₁₀H₁₅N)
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Ethyl iodide (C₂H₅I)
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Anhydrous diethyl ether
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Acetone
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Büchner funnel and filter flask
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-diethylaniline (1 equivalent).
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Dissolve the N,N-diethylaniline in a suitable solvent such as acetone.
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Add an excess of ethyl iodide (1.5-2.0 equivalents) to the solution.
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The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a precipitate. Gentle heating may be applied to increase the reaction rate if necessary.
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Upon completion of the reaction, the precipitate is collected by vacuum filtration using a Büchner funnel.
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The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
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The purified product is dried under vacuum to yield triethylphenylammonium iodide as a solid.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | -38 | 217 | 0.938 | 91-66-7 |
| Ethyl Iodide | C₂H₅I | 155.97 | -111 | 72.4 | 1.95 | 75-03-6 |
| Triethylphenylammonium Iodide | C₁₂H₂₀IN | 305.20 | 127-133 | N/A | N/A | 1010-19-1 |
Characterization
The structure and purity of the synthesized triethylphenylammonium iodide can be confirmed by various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the phenyl and ethyl groups and the successful formation of the quaternary ammonium salt.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.
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Melting Point Analysis: The melting point of the synthesized compound can be compared to the literature value to assess its purity.[1]
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Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N, I) of the product and compare it with the calculated values.
Safety Precautions
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N,N-diethylaniline is toxic and should be handled in a well-ventilated fume hood.[2]
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Ethyl iodide is a lachrymator and should also be handled with care in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
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Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.
Caption: Workflow for the synthesis and characterization of triethylphenylammonium iodide.
